![molecular formula C22H18O B1294210 3-[1,1'-Biphenyl]-4-yl-3,4-dihydronaphthalen-1(2h)-one CAS No. 56181-65-8](/img/structure/B1294210.png)
3-[1,1'-Biphenyl]-4-yl-3,4-dihydronaphthalen-1(2h)-one
Overview
Description
3-[1,1'-Biphenyl]-4-yl-3,4-dihydronaphthalen-1(2H)-one, or Biphenyl-4-yl-3,4-dihydronaphthalene-1(2H)-one, is a naturally occurring compound that is found in several plants and has been studied extensively for its various applications. It has been studied for its potential use in pharmaceuticals, as a dye, and as a catalyst in organic synthesis. In addition, it has been studied for its potential as a therapeutic agent, as an antioxidant, and for its ability to inhibit the growth of bacteria and fungi.
Scientific Research Applications
Antibacterial Agents
3-[1,1’-Biphenyl]-4-yl-3,4-dihydronaphthalen-1(2h)-one: and its derivatives have shown promising results as potential antibacterial agents. Studies have indicated that certain biphenyl derivatives exhibit potent inhibitory activities against antibiotic-resistant bacteria, including methicillin-resistant Staphylococcus aureus and multidrug-resistant Enterococcus faecalis . The presence of electron-withdrawing groups and hydroxyl groups in these compounds contributes to their antibacterial efficacy.
Biotechnology
In the realm of biotechnology, biphenyl derivatives are being explored for their applications in drug delivery systems and as scaffolds for bioactive compounds. The structural versatility of these compounds allows for the development of novel drug delivery mechanisms, potentially enhancing the efficacy and specificity of therapeutic agents .
Materials Science
The unique chemical structure of biphenyl derivatives, including 3-[1,1’-Biphenyl]-4-yl-3,4-dihydronaphthalen-1(2h)-one , lends itself to applications in materials science. These compounds can be used in the synthesis of advanced materials with potential uses in sensing technologies, such as fluorescent sensors for detecting various ions and organic compounds .
Environmental Science
Biphenyl derivatives are being studied for their environmental applications, particularly in the development of nanocellulose-based composites. These materials exhibit remarkable mechanical, thermal, and optical properties, making them suitable for environmental engineering applications, such as water purification and air filtration systems .
properties
IUPAC Name |
3-(4-phenylphenyl)-3,4-dihydro-2H-naphthalen-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O/c23-22-15-20(14-19-8-4-5-9-21(19)22)18-12-10-17(11-13-18)16-6-2-1-3-7-16/h1-13,20H,14-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFIAHUCZUURHQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=CC=CC=C21)C3=CC=C(C=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80971567 | |
Record name | 3-([1,1'-Biphenyl]-4-yl)-3,4-dihydronaphthalen-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80971567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1,1'-Biphenyl]-4-yl-3,4-dihydronaphthalen-1(2h)-one | |
CAS RN |
56181-65-8 | |
Record name | 3-[1,1′-Biphenyl]-4-yl-3,4-dihydro-1(2H)-naphthalenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56181-65-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(1,1'-Biphenyl)-4-yl-3,4-dihydronaphthalen-1(2H)-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056181658 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-([1,1'-Biphenyl]-4-yl)-3,4-dihydronaphthalen-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80971567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-[1,1'-biphenyl]-4-yl-3,4-dihydronaphthalen-1(2H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.558 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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